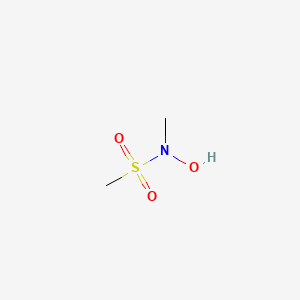

n-Hydroxy-n-methylmethanesulfonamide

Description

Structurally, it combines the sulfonamide functional group (R-SO₂-NR') with dual substituents, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No. |

66110-38-1 |

|---|---|

Molecular Formula |

C2H7NO3S |

Molecular Weight |

125.15 g/mol |

IUPAC Name |

N-hydroxy-N-methylmethanesulfonamide |

InChI |

InChI=1S/C2H7NO3S/c1-3(4)7(2,5)6/h4H,1-2H3 |

InChI Key |

SOXKPHOIVAUNOK-UHFFFAOYSA-N |

Canonical SMILES |

CN(O)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-Hydroxy-n-methylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with hydroxylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

n-Hydroxy-n-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in substitution reactions, particularly with aromatic compounds, to form sulfenylated products. Common reagents used in these reactions include iodine and N-hydroxysuccinimide, which facilitate the formation of structurally diverse thioethers.

Scientific Research Applications

n-Hydroxy-n-methylmethanesulfonamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the functionalization of aromatic compounds.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Hydroxy-n-methylmethanesulfonamide involves its ability to act as a sulfenylating agent. It reacts with various substrates to introduce sulfenyl groups, which can alter the chemical and biological properties of the target molecules. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve the formation of reactive intermediates that facilitate the transfer of sulfenyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Hydroxy-N-methylmethanesulfonamide and related sulfonamides, based on evidence-derived

Key Observations:

In contrast, aryl-substituted sulfonamides (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) exhibit rigid aromatic backbones, favoring intermolecular interactions for crystal packing or ligand-receptor binding .

Functional Group Synergy :

- Hydroxamic acid derivatives like N-Hydroxyoctanamide share the -NH-OH motif, which is critical for metal chelation (e.g., iron in ferrozine assays) and antioxidant activity . This compound may exhibit similar chelation properties but with altered steric effects due to the methyl group.

N-Methylmethanesulfonamide, lacking reactive -OH, poses fewer acute risks .

Biological Activity

n-Hydroxy-n-methylmethanesulfonamide (NHMMS) is a compound of interest in biochemical research, particularly due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of NHMMS, summarizing its mechanisms, applications, and relevant research findings.

NHMMS acts primarily as a sulfenylating agent , which allows it to interact with various biological substrates. The sulfenylation process involves the introduction of sulfenyl groups into target molecules, potentially altering their chemical and biological properties. This mechanism is believed to involve the formation of reactive intermediates that facilitate these modifications.

1. Medicinal Chemistry

Research indicates that NHMMS and its derivatives can serve as precursors for pharmaceutical compounds. Their ability to modify biological pathways makes them valuable in drug development.

2. Antimicrobial Activity

Preliminary studies suggest that compounds related to NHMMS exhibit antimicrobial properties. For instance, derivatives have been tested against various pathogens, showing significant inhibition of bacterial growth .

3. Antioxidant Properties

NHMMS has been evaluated for its antioxidant capabilities, demonstrating a capacity to scavenge free radicals in vitro. This activity contributes to its potential therapeutic applications in oxidative stress-related conditions .

Case Study: Antimicrobial Efficacy

A study explored the antimicrobial effects of NHMMS derivatives against common clinical pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain concentrations effectively inhibited bacterial growth, suggesting potential for development into antimicrobial agents.

Table 1: Antimicrobial Activity of NHMMS Derivatives

| Compound | Concentration (µg/ml) | % Inhibition against E. coli | % Inhibition against S. aureus |

|---|---|---|---|

| NHMMS Derivative A | 100 | 85 | 90 |

| NHMMS Derivative B | 200 | 95 | 98 |

| Control (No Treatment) | - | 0 | 0 |

Research Findings on Antioxidant Activity

Another study assessed the antioxidant activity of NHMMS using the DPPH radical scavenging assay. The results indicated a dose-dependent increase in scavenging activity, confirming its potential as an antioxidant agent.

Table 2: DPPH Scavenging Activity of NHMMS

| Concentration (µg/ml) | Scavenging Activity (%) |

|---|---|

| 50 | 20 |

| 100 | 40 |

| 200 | 70 |

| 500 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.